N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Description
N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an oxolane moiety
Properties
IUPAC Name |
N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(18-12-22-20(27-18)14-6-8-21-9-7-14)23-15-3-1-4-16(11-15)26-13-17-5-2-10-25-17/h1,3-4,6-9,11-12,17H,2,5,10,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCSPLKKAZNITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CN=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane moiety, which is then attached to a phenyl ring through a methoxy linkage. The phenyl ring is further functionalized with a pyridine ring and a thiazole ring. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, pyridine-containing molecules, and oxolane-functionalized compounds. Examples include:
- Thiazole-4-carboxamide
- Pyridine-2-carboxamide
- Oxolane-2-carboxamide
Uniqueness
N-[3-(oxolan-2-ylmethoxy)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
